molecular formula C5H6Cl2N6O2 B1389806 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1185139-29-0

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B1389806
CAS No.: 1185139-29-0
M. Wt: 253.04 g/mol
InChI Key: CDTBJQNLNYTVRJ-UHFFFAOYSA-N
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Description

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N6O2 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related compound has been shown to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Related compounds have shown antipromastigote activity , suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal activities . It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiration chain . Additionally, it has been observed to bind with penicillin-binding proteins, disrupting the synthesis of bacterial cell walls and leading to cell lysis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes, thereby affecting blood pressure regulation . Furthermore, it exhibits antifungal activity by inhibiting the growth of phytopathogenic fungi through the disruption of their cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting succinate dehydrogenase and penicillin-binding proteins . These interactions lead to the inhibition of enzyme activity, disruption of cellular processes, and changes in gene expression. The compound’s ability to form hydrogen bonds with specific amino acids in the active sites of enzymes further enhances its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur in the presence of strong acids or oxidants . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase highlights its role in the mitochondrial respiration chain . Additionally, its ability to inhibit penicillin-binding proteins suggests its involvement in bacterial cell wall synthesis pathways . These interactions underscore the compound’s potential as a therapeutic agent in targeting specific metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s solubility in water and acetonitrile allows for efficient cellular uptake and distribution . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects. The compound’s ability to form stable complexes with biomolecules further enhances its distribution and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is known to target mitochondria, where it inhibits succinate dehydrogenase and disrupts the mitochondrial respiration chain . Additionally, it can localize to the bacterial cell wall, where it interacts with penicillin-binding proteins and inhibits cell wall synthesis . These targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2.2ClH/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11;;/h1-2H,(H,6,8)(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTBJQNLNYTVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)N2C=NN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 2
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 3
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 4
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 6
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.